

Downstream Effectors of KRAS G12D Activation: A Technical Guide

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Compound of Interest		
Compound Name:	Krasg12D-IN-3	
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For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a molecular switch in cellular signaling. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D substitution being particularly prevalent and associated with poor prognosis. This technical guide provides an in-depth exploration of the downstream signaling cascades activated by the KRAS G12D mutation, offering a comprehensive resource for researchers and drug development professionals.

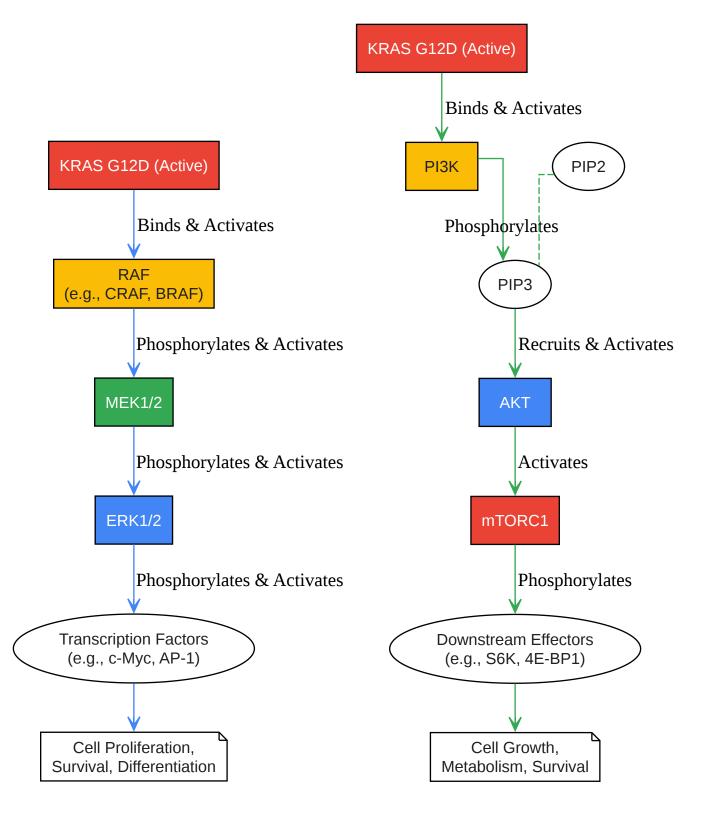
Core Signaling Pathways Activated by KRAS G12D

The KRAS G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR signaling cascades, which drive uncontrolled cell proliferation, survival, and metabolic reprogramming.[1][2]

RAF/MEK/ERK (MAPK) Pathway

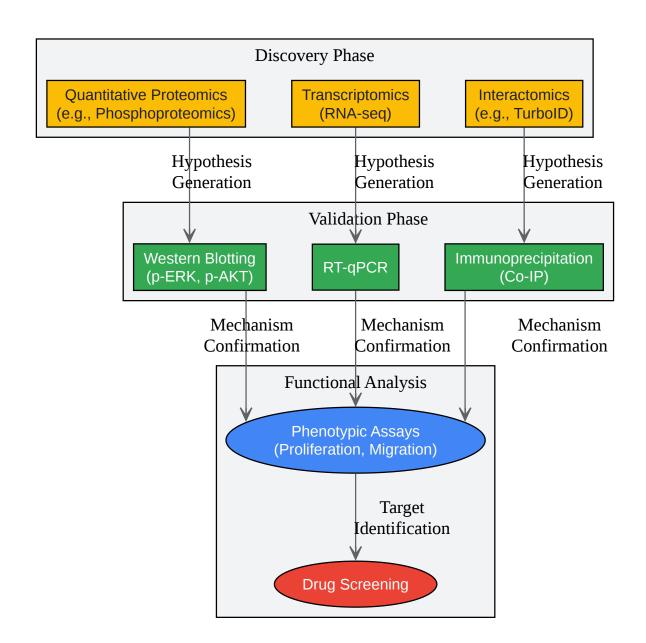
The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway by KRAS G12D is a key driver of tumorigenesis.











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References

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- 2. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer PMC [pmc.ncbi.nlm.nih.gov]
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